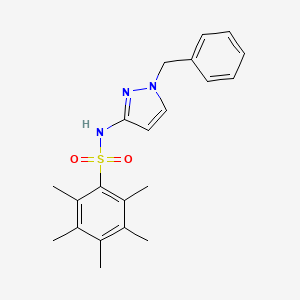
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as FNAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has unique chemical properties that make it a valuable tool for studying biological systems and developing new drugs.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide reduces inflammation and pain in various animal models.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to modulate the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages as a research tool, including its potent pharmacological effects, high selectivity for COX-2, and low toxicity. However, its complex synthesis process and high cost may limit its widespread use in laboratory experiments.
Direcciones Futuras
Several future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide include the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in humans, as well as its potential for drug-drug interactions.
Métodos De Síntesis
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methyl-3-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide. The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological systems and modulate various biochemical pathways. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSPQBZADQOCY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)